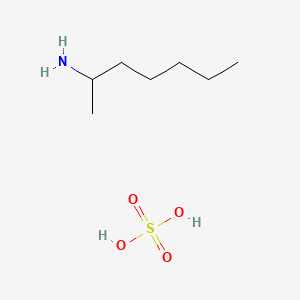

(1-Methylhexyl)ammonium sulphate

Description

Properties

CAS No. |

3595-14-0 |

|---|---|

Molecular Formula |

C7H19NO4S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

heptan-2-amine;sulfuric acid |

InChI |

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

ASNSHZBVZYSNTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)N.OS(=O)(=O)O |

Related CAS |

6411-75-2 123-82-0 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential applications in various scientific and pharmaceutical fields. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines available information with data from analogous compounds and established scientific principles to provide a thorough resource.

Chemical and Physical Properties

This compound, also known as heptaminol sulfate, is an organic ammonium salt.[1] Its structure, consisting of a heptyl-amine cation and a sulfate anion, imparts surfactant-like properties, suggesting potential applications in formulations and as a biological activity modulator.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Notes and References |

| IUPAC Name | heptan-2-aminium sulfate | [1] |

| Synonyms | (1-Methylhexyl)ammonium sulfate, Heptaminol sulfate | [1][2] |

| CAS Number | 3595-14-0 | [1][2] |

| Molecular Formula | C₇H₁₉NO₄S | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| Melting Point | Data not available. Decomposes above 250 °C. For the related compound ammonium sulfate, the melting point is 280 °C (decomposes). | [1][3] |

| Boiling Point | Data not available. For the related compound ammonium sulfate, the boiling point is 330 °C at 760 mmHg. | [3] |

| Density | Data not available. For the related compound ammonium sulfate, the density is 1.76 g/cm³. | [3] |

| Solubility | High solubility in water is expected due to its salt nature and surfactant-like properties. No quantitative data is available. | [1] |

| Appearance | Expected to be a crystalline solid. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory techniques for similar organic salts and surfactants.

2.1. Synthesis of this compound via Neutralization

This protocol describes a common method for synthesizing alkylammonium sulfates.

-

Materials:

-

1-Methylhexylamine (Heptan-2-amine)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether or other suitable organic solvent

-

Distilled water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Round-bottom flask

-

Addition funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent like diethyl ether.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of sulfuric acid dropwise from an addition funnel while stirring vigorously.

-

Continue stirring in the ice bath for 1-2 hours after the addition is complete.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold diethyl ether to remove any unreacted starting material.

-

Dry the product in a desiccator or under vacuum to obtain the final product.

-

Characterize the product using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.

-

2.2. Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of a solid organic compound.[4][5][6][7][8]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (if known from preliminary tests).

-

Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).

-

2.3. Determination of Aqueous Solubility

This protocol describes a method for determining the solubility of a surfactant-like compound in water.[9][10][11]

-

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in several flasks.

-

Place the flasks in a constant temperature water bath (e.g., 25 °C) and stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

To ensure complete removal of any suspended solids, centrifuge the withdrawn aliquot.

-

Accurately dilute the clear supernatant to a concentration suitable for analysis.

-

Determine the concentration of the dissolved this compound using a suitable analytical method. Since the compound lacks a strong chromophore, a derivatization method for UV-Vis or an HPLC method with a suitable detector (e.g., evaporative light scattering detector) may be necessary.

-

Calculate the solubility in units such as g/L or mol/L.

-

Mandatory Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the neutralization reaction.

3.2. Mechanism of Action: Indirect Sympathomimetic Activity

This compound is classified as an indirect-acting sympathomimetic amine.[12][13][14] Its primary mechanism of action involves increasing the concentration of norepinephrine in the synaptic cleft. This is achieved by promoting the release of norepinephrine from presynaptic vesicles and potentially by inhibiting its reuptake.[12][13][15][16][17] The elevated levels of norepinephrine then lead to the activation of adrenergic receptors on the postsynaptic membrane, eliciting a sympathomimetic response.[18][19]

References

- 1. Buy this compound | 3595-14-0 [smolecule.com]

- 2. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

- 3. ammonium sulphate | CAS#:7783-20-2 | Chemsrc [chemsrc.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of indirectly acting sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 15. brainkart.com [brainkart.com]

- 16. On the mechanism of release of norepinephrine from sympathetic nerves induced by depolarizing agents and sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documentsdelivered.com [documentsdelivered.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Heptaminol | 372-66-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

CAS Number: 6411-75-2

Synonyms: Tuaminoheptane Sulfate, 2-Aminoheptane Sulfate, Heptedrine, Tuamine Sulfate

This technical guide provides a comprehensive overview of (1-Methylhexyl)ammonium sulphate, a compound with a history of use as a nasal decongestant and its relevance in pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action.

Chemical and Physical Properties

This compound is the salt of the volatile sympathomimetic amine, 2-aminoheptane. Its properties are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₆N₂O₄S | [1] |

| Molecular Weight | 328.51 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 289-291 °C | [3] |

| Solubility | Readily soluble in water. | [4] |

| pKa (Strongest Basic) | 10.43 (for the free amine) | [3] |

| Storage Temperature | 2-8°C, Refrigerator | [2] |

Synthesis and Purification

The synthesis of 2-aminoheptane, the precursor to this compound, can be achieved through several routes. The subsequent formation of the sulfate salt is a standard acid-base reaction.

Synthesis of 2-Aminoheptane

Two primary methods for the synthesis of 2-aminoheptane have been described:

-

Method 1: From 2-Bromoheptane: This method involves the reaction of 2-bromoheptane with alcoholic ammonia in a sealed tube under heat. The nucleophilic substitution of the bromide by the amino group yields 2-aminoheptane.

-

Method 2: Reductive Amination of Methyl Amyl Ketone: This process involves the hydrogenation of methyl amyl ketone (2-heptanone) in the presence of ammonia and a Raney nickel catalyst. The ketone first reacts with ammonia to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol (Conceptual Outline for Reductive Amination):

-

Reaction Setup: A high-pressure reactor (autoclave) is charged with methyl amyl ketone, a solution of ammonia in an appropriate solvent (e.g., ethanol), and a Raney nickel catalyst.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to a specified pressure. The mixture is then heated to a designated temperature and agitated for a set period to allow the reaction to proceed to completion.

-

Work-up: After cooling and depressurization, the catalyst is carefully filtered off. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The crude 2-aminoheptane is then purified by fractional distillation to yield the pure amine.

Formation of this compound

The sulfate salt is prepared by reacting 2-aminoheptane with sulfuric acid in a 2:1 molar ratio.

Experimental Protocol (Conceptual Outline):

-

Dissolution: 2-aminoheptane is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: A stoichiometric amount of sulfuric acid (one mole of H₂SO₄ for every two moles of 2-aminoheptane), typically diluted in the same solvent, is added dropwise to the amine solution with stirring. The reaction is exothermic and may require cooling.

-

Precipitation and Isolation: The this compound salt will precipitate out of the solution. The solid is collected by filtration.

-

Purification: The crude salt can be purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Analytical Methods

The detection and quantification of this compound, particularly in biological matrices, are important for pharmacokinetic studies and doping control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (for Urine Samples):

-

Extraction: An aliquot of the urine sample is made alkaline (pH 14) and extracted with an organic solvent like tert-butyl methyl ether (TBME).

-

Derivatization: The extracted tuaminoheptane is converted into a more volatile derivative to improve its chromatographic properties. This can be achieved by forming a Schiff base with an aldehyde or ketone (e.g., acetaldehyde, benzaldehyde) or by silylation (e.g., with MSTFA) or acylation (e.g., with MBTFA) to form N-TMS or N-TFA derivatives, respectively.

GC-MS Parameters (Illustrative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Oven Program: A temperature gradient is used to separate the analyte from other components.

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation.

Sample Preparation (for Urine Samples):

-

Dilute-and-Shoot: A simple and rapid approach where the urine sample is diluted with a suitable buffer, an internal standard is added, and the sample is directly injected into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tuaminoheptane and its internal standard are monitored.

Mechanism of Action and Signaling Pathway

This compound is a sympathomimetic agent that exerts its pharmacological effects primarily through its interaction with the noradrenergic system. Its main mechanism of action is the inhibition of the norepinephrine transporter (NET) and the promotion of norepinephrine release from presynaptic nerve terminals.[5] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then acts on adrenergic receptors on postsynaptic cells, causing vasoconstriction. This vasoconstrictive effect is responsible for its utility as a nasal decongestant.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Mechanism of action of this compound (Tuaminoheptane).

Toxicological and Safety Information

This compound and its free amine, 2-aminoheptane, are classified as hazardous substances. The available toxicological data primarily pertains to the free amine.

| Data Point | Value | Reference(s) |

| LD50 (Oral, Mouse) | 94.0 mg/kg (for 2-aminoheptane) | [6] |

| Hazards | Harmful if swallowed. Causes burns. | [7] |

Safety Precautions:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Regulatory Status

Tuaminoheptane is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its stimulant properties.[8] Its use as a nasal decongestant has been discontinued in many countries, though it may still be available in some formulations.

Experimental Workflows

Workflow for Synthesis and Purification

References

- 1. medkoo.com [medkoo.com]

- 2. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 2-AMINOHEPTANE | 123-82-0 [chemicalbook.com]

- 5. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. selleck.co.jp [selleck.co.jp]

An In-depth Technical Guide to the Molecular Weight of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of (1-Methylhexyl)ammonium sulphate, a compound of interest for its surfactant properties and potential biological activity. This document elucidates the stoichiometry, presents relevant quantitative data, outlines experimental protocols for its synthesis, and provides visualizations of its chemical relationships and experimental workflows.

Molecular Composition and Stoichiometry

This compound is an organic salt formed from the acid-base reaction between 1-methylhexylamine (also known as 2-aminoheptane) and sulfuric acid. Sulfuric acid (H₂SO₄) is a diprotic acid, meaning it can donate two protons. Consequently, its reaction with a monoamine like 1-methylhexylamine can result in two different salt forms depending on the stoichiometric ratio of the reactants.

-

Bis((1-methylhexyl)ammonium) sulphate: This is the fully neutralized salt where two molecules of 1-methylhexylamine react with one molecule of sulfuric acid. This 2:1 stoichiometric arrangement results in two (1-Methylhexyl)ammonium cations ((C₇H₁₇NH)⁺) and one sulfate dianion (SO₄²⁻). This is the most common form referred to as this compound.

-

(1-Methylhexyl)ammonium hydrogen sulphate: This salt, also known as (1-Methylhexyl)ammonium bisulfate, is formed in a 1:1 molar ratio. It consists of one (1-Methylhexyl)ammonium cation and one hydrogen sulphate (bisulfate) anion (HSO₄⁻).

The molecular weight of the final compound is therefore dependent on which of these forms is being considered.

Quantitative Data Summary

The molecular weights of the parent compounds and the resulting salts are summarized below. These values are crucial for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Compound/Ion Name | Chemical Formula | Molar Mass ( g/mol ) |

| 1-Methylhexylamine | C₇H₁₇N | 115.22[1][2] |

| Sulfuric Acid | H₂SO₄ | 98.079[3][4][5] |

| Bis((1-methylhexyl)ammonium) sulphate | C₁₄H₃₆N₂O₄S | 328.51 [6] |

| (1-Methylhexyl)ammonium hydrogen sulphate | C₇H₁₉NO₄S | 213.30[7][8] |

Experimental Protocol: Synthesis of Bis((1-methylhexyl)ammonium) sulphate

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[7] This protocol outlines a standard laboratory procedure to yield the bis((1-methylhexyl)ammonium) sulphate salt.

Materials:

-

1-Methylhexylamine (C₇H₁₇N)

-

Sulfuric acid (H₂SO₄), 1 M solution

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2.0 molar equivalents of 1-methylhexylamine in ethanol. Place the flask in an ice bath on a magnetic stirrer to control the reaction temperature, as the neutralization is exothermic.

-

Acid Addition: Slowly add 1.0 molar equivalent of a 1 M sulfuric acid solution to the stirred amine solution using a dropping funnel. The slow addition is critical to prevent excessive heat generation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol solvent using a rotary evaporator. The crude product will remain as a solid or viscous oil.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting material. Dry the purified crystals under a vacuum to obtain the final Bis((1-methylhexyl)ammonium) sulphate product.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to verify the molecular weight.

Visualizations

The following diagram illustrates the chemical relationship between the reactants and the two possible salt products based on the reaction stoichiometry.

This workflow diagram details the sequential steps for the synthesis, purification, and analytical confirmation of this compound.

This compound is classified as a surfactant. Its biological activity, particularly its antimicrobial properties, is attributed to its amphipathic nature, which allows it to disrupt bacterial cell membranes.[7]

References

- 1. chembk.com [chembk.com]

- 2. 1-Methylhexylamine | 123-82-0 | FM34359 | Biosynth [biosynth.com]

- 3. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 4. Sulfuric acid | 7664-93-9 [chemicalbook.com]

- 5. Sulfuric Acid [webbook.nist.gov]

- 6. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

- 7. Buy this compound | 3595-14-0 [smolecule.com]

- 8. This compound | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-amine sulfate or tuaminoheptane sulfate, is a primary aliphatic amine salt. It is the active pharmaceutical ingredient in some nasal decongestant formulations, valued for its vasoconstrictive properties. A comprehensive understanding of its synthesis is crucial for researchers involved in drug development, process optimization, and the formulation of new therapeutic agents. This guide provides a detailed overview of the primary synthesis methods for this compound, including experimental protocols, quantitative data, and process visualizations.

Core Synthesis Strategy

The most prevalent and industrially viable method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-methylhexylamine (heptan-2-amine), which is then followed by a straightforward acid-base neutralization reaction with sulfuric acid to yield the final salt.

Part 1: Synthesis of the Precursor: 1-Methylhexylamine (Heptan-2-amine)

The synthesis of 1-methylhexylamine typically starts from 2-heptanone. The ketone is first converted to its corresponding oxime, which is then reduced to the primary amine.

Step 1.1: Oximation of 2-Heptanone

The reaction of 2-heptanone with hydroxylamine hydrochloride in the presence of a base yields 2-heptanone oxime.

Experimental Protocol:

-

Materials:

-

2-Heptanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate trihydrate (1.5 equivalents) is prepared in a minimal amount of hot water.

-

This aqueous solution is then added to a solution of 2-heptanone (1 equivalent) in ethanol.

-

The reaction mixture is heated under reflux for 1-2 hours.

-

After cooling, the mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-heptanone oxime, which can be purified by distillation or used directly in the next step.

-

Step 1.2: Reduction of 2-Heptanone Oxime to 1-Methylhexylamine

The reduction of the oxime to the primary amine can be achieved through various methods, with the Bouveault-Blanc reduction (using sodium metal in absolute ethanol) being a classical and effective approach.

Experimental Protocol (Bouveault-Blanc Reduction):

-

Materials:

-

2-Heptanone oxime

-

Sodium metal

-

Absolute ethanol

-

-

Procedure:

-

2-Heptanone oxime (1 equivalent) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Small pieces of sodium metal (a significant excess, typically 4-6 equivalents) are carefully and portion-wise added through the condenser at a rate that maintains a steady reflux. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed in a well-ventilated fume hood, away from any ignition sources, and with appropriate personal protective equipment.

-

After the addition of sodium is complete, the reaction mixture is refluxed until all the sodium has reacted.

-

The reaction mixture is then cooled, and water is cautiously added to decompose any unreacted sodium ethoxide.

-

The resulting alkaline solution is steam distilled to isolate the volatile 1-methylhexylamine.

-

The distillate is collected, and the amine is separated from the aqueous layer. The aqueous layer can be further extracted with an organic solvent to maximize recovery.

-

The combined organic layers are dried over anhydrous potassium hydroxide or sodium sulfate.

-

The solvent is removed, and the 1-methylhexylamine is purified by fractional distillation.

-

Part 2: Synthesis of this compound

The final step is the acid-base neutralization of 1-methylhexylamine with sulfuric acid.

Experimental Protocol:

-

Materials:

-

1-Methylhexylamine (Heptan-2-amine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous diethyl ether or ethanol

-

-

Procedure:

-

A solution of 1-methylhexylamine (2 equivalents) is prepared in a suitable anhydrous solvent, such as diethyl ether or ethanol, and cooled in an ice bath.

-

A stoichiometric amount of concentrated sulfuric acid (1 equivalent) is slowly added dropwise to the cooled and stirred amine solution. Caution: This is a highly exothermic reaction. Slow addition and efficient cooling are essential to control the temperature.

-

The this compound precipitates as a white solid during the addition.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete reaction.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield pure this compound.

-

Data Presentation

| Synthesis Step | Reactants | Key Reagents/Solvents | Reaction Conditions | Typical Yield | Purity |

| Oximation of 2-Heptanone | 2-Heptanone, Hydroxylamine hydrochloride, Sodium acetate trihydrate | Ethanol, Water | Reflux, 1-2 hours | >85% | High |

| Reduction of 2-Heptanone Oxime | 2-Heptanone oxime, Sodium metal | Absolute Ethanol | Reflux | 60-70% | High |

| Formation of this compound | 1-Methylhexylamine, Sulfuric acid | Anhydrous Diethyl Ether | 0°C to room temperature, 30-60 minutes | >95% | High |

Visualization of the Synthesis Workflow

Caption: Workflow diagram illustrating the two-stage synthesis of this compound.

Alternative Synthesis Methods

While the described pathway is the most common, alternative methods for the reduction of the oxime exist. Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is a viable alternative to the Bouveault-Blanc reduction. This method often provides higher yields and avoids the use of metallic sodium, making it a safer option for large-scale production.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly during the reduction and neutralization steps, is crucial for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important pharmaceutical compound. Further optimization of reaction parameters and exploration of alternative, greener synthetic routes remain areas of active interest in the field of drug development and manufacturing.

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, more commonly known as Tuaminoheptane sulfate, is a sympathomimetic amine utilized primarily as a nasal decongestant. Its vasoconstrictive properties stem from its action on the adrenergic system, specifically as a norepinephrine reuptake inhibitor and releasing agent. This guide provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a scientific audience.

Chemical Structure and Formula

This compound is the salt formed from the reaction of two equivalents of 2-aminoheptane (also known as 1-methylhexylamine) with one equivalent of sulfuric acid. This 2:1 stoichiometric arrangement results in a compound with the chemical formula C₁₄H₃₆N₂O₄S.[1][2][3][4]

Synonyms: Tuaminoheptane sulfate, Heptedrine, 2-Aminoheptane sulfate, (+/-)-1-Methylhexylamine sulphate.[4]

The structure consists of two protonated 2-aminoheptane cations and one sulfate dianion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base, 2-aminoheptane, is provided below.

| Property | This compound | 2-Aminoheptane (Free Base) |

| CAS Number | 6411-75-2[1][2][3][5] | 123-82-0[6] |

| Molecular Formula | C₁₄H₃₆N₂O₄S[1][3][4] | C₇H₁₇N[6] |

| Molecular Weight | 328.51 g/mol [1][3] | 115.22 g/mol [6] |

| IUPAC Name | bis(heptan-2-amine);sulfuric acid | heptan-2-amine[6] |

| InChI Key | XKUUMWKWUZRRPD-UHFFFAOYSA-N | VSRBKQFNFZQRBM-UHFFFAOYSA-N[7] |

| Canonical SMILES | CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O[5] | CCCCCC(C)N[6] |

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

2-Aminoheptane (1-Methylhexylamine)

-

Sulfuric acid (H₂SO₄), concentrated

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Deionized water

-

pH indicator paper or pH meter

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve a known quantity of 2-aminoheptane in a suitable volume of anhydrous diethyl ether. The reaction should be carried out in a well-ventilated fume hood.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly, and with extreme caution, add a stoichiometric amount (0.5 molar equivalents) of concentrated sulfuric acid dropwise to the cooled amine solution. The reaction is highly exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to remove any residual solvent.

-

The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Analytical Determination in Urine Samples

The determination of tuaminoheptane in urine is relevant for doping control in sports. A common analytical method involves gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction:

-

To 5 mL of a urine sample, add a suitable internal standard.

-

Adjust the pH of the urine to >12 with a concentrated solution of sodium hydroxide.

-

Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of diethyl ether and isopropanol.

-

Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

Derivatization and GC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Derivatize the analyte by adding a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and heat the mixture.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The separation is typically performed on a capillary column with a temperature gradient.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragment ions of the derivatized tuaminoheptane are monitored for identification and quantification.

Mechanism of Action and Signaling Pathway

Tuaminoheptane acts as a norepinephrine reuptake inhibitor and releasing agent.[6] This dual mechanism leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic signaling.

The primary target of Tuaminoheptane is the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron. By inhibiting NET, Tuaminoheptane prolongs the presence of norepinephrine in the synapse, allowing it to bind to and activate adrenergic receptors on the postsynaptic neuron for a longer duration. Additionally, as a norepinephrine releasing agent, it can promote the non-vesicular release of norepinephrine from the presynaptic terminal.

References

An In-depth Technical Guide to the Physical Properties of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of (1-Methylhexyl)ammonium sulphate. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with data from structurally similar alkyl ammonium salts to offer a thorough understanding. It also details generalized experimental protocols for the synthesis and characterization of this and similar compounds.

Core Physical Properties

This compound, with the chemical formula C₇H₁₉NO₄S and a molecular weight of 213.30 g/mol , is an organic ammonium salt.[1] Its structure, featuring a heptan-2-aminium cation and a sulphate anion, imparts surfactant-like properties, making it a subject of interest in various research and development applications, including as a potential antimicrobial agent.[1]

Summary of Physical Data

The following table summarizes the available and estimated physical properties of this compound. It is important to note that experimentally determined values for this specific compound are scarce in publicly available literature.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₉NO₄S | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| CAS Number | 3595-14-0 | [1] |

| IUPAC Name | heptan-2-amine;sulfuric acid | [1] |

| Melting Point | Not available. Expected to be a solid at room temperature with a melting point likely above 100 °C, typical for organic salts. | General knowledge of organic salts. |

| Boiling Point | Decomposes upon heating.[1] | Decomposition is common for ammonium salts before a true boiling point is reached. |

| Density | Estimated: 1.2–1.5 g/cm³ | Based on the density range of other alkylaminium sulfates.[2] |

| Solubility | Expected to be soluble in water and polar organic solvents. | General property of ammonium salts.[1] |

Experimental Protocols

Synthesis of this compound via Neutralization

The most direct method for synthesizing this compound is through the acid-base neutralization of 1-methylhexylamine (also known as heptan-2-amine) with sulfuric acid.[1]

Materials:

-

1-Methylhexylamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous diethyl ether (or another suitable non-polar solvent for precipitation)

-

Deionized water

-

Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known molar equivalent of 1-methylhexylamine in a suitable solvent (e.g., a minimal amount of deionized water or ethanol). Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.

-

Acid Addition: Slowly add a stoichiometric amount (0.5 molar equivalents, as sulfuric acid is diprotic) of a dilute sulfuric acid solution from the dropping funnel to the stirred amine solution. Maintain the temperature below 20°C.

-

Precipitation: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion. The this compound salt may precipitate directly from the solution. If not, the slow addition of a non-polar solvent like anhydrous diethyl ether can induce precipitation.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with small portions of the non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified salt under vacuum to remove any residual solvent.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely grind a small amount of the dried this compound using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of Density

The density of a solid can be determined using various techniques. The gas pycnometry method is highly accurate for powdered solids.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas (or another inert gas)

Procedure:

-

Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a sample of the dried this compound.

-

Measurement: Place the weighed sample in the sample chamber of the pycnometer.

-

Analysis: The instrument will automatically purge the chamber with helium gas and then measure the volume of the sample by applying Boyle's Law.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume. Repeat the measurement several times to ensure reproducibility.

Determination of Solubility

The solubility of this compound can be determined in various solvents at different temperatures.

Apparatus:

-

Thermostatically controlled shaker bath or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC (for concentration determination)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved salt using a pre-calibrated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: Calculate the solubility in units such as g/L or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental Workflow for Physical Property Determination

This diagram outlines a logical workflow for the experimental determination of the key physical properties of a synthesized salt like this compound.

References

(1-Methylhexyl)ammonium Sulphate: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate, a salt form of the compound more commonly known in pharmacological contexts as heptaminol, is an aliphatic amine that exerts significant effects on the cardiovascular system. This technical guide provides an in-depth exploration of its core mechanism of action. The primary pharmacological activity of heptaminol is attributed to its function as an indirect sympathomimetic agent. This mechanism involves the modulation of catecholamine dynamics, specifically the release and uptake of norepinephrine from sympathetic nerve terminals. The subsequent activation of adrenergic receptors by norepinephrine mediates the observed physiological responses, including positive inotropic effects on the heart and peripheral vasoconstriction. This document summarizes the key findings from pharmacological studies, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of action of this compound (heptaminol) is its role as an indirect sympathomimetic amine, similar in action to tyramine.[1] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, heptaminol primarily exerts its effects by stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[2][3] This released norepinephrine then acts on postsynaptic alpha- and beta-adrenergic receptors to elicit a physiological response.

The sympathomimetic cascade initiated by heptaminol can be broken down into the following key steps:

-

Uptake into Sympathetic Neurons: Heptaminol is taken up into the presynaptic terminals of sympathetic neurons.

-

Norepinephrine Release: Inside the neuron, heptaminol interferes with the vesicular storage of norepinephrine, leading to its release into the synaptic cleft.[3]

-

Adrenergic Receptor Activation: The released norepinephrine binds to and activates adrenergic receptors on target cells, such as cardiomyocytes and vascular smooth muscle cells.[4][5]

-

Cardiovascular Effects: The activation of adrenergic receptors leads to a cascade of downstream effects, primarily impacting the cardiovascular system. This includes increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and constriction of blood vessels (vasoconstriction), resulting in an elevation of blood pressure.[4]

-

Inhibition of Norepinephrine Reuptake: Some evidence suggests that heptaminol may also inhibit the reuptake of norepinephrine from the synaptic cleft, further prolonging its action.[3]

Pharmacological Effects

The indirect sympathomimetic action of heptaminol translates into several observable pharmacological effects:

-

Cardiovascular System:

-

Positive Inotropic Effect: Heptaminol increases the force of contraction of the heart muscle, leading to improved cardiac output. This effect is particularly beneficial in conditions requiring enhanced cardiac performance.[4]

-

Pressor Effects: By causing vasoconstriction of peripheral blood vessels through the action of released norepinephrine on alpha-adrenergic receptors, heptaminol leads to a dose-dependent increase in blood pressure.[3][5]

-

Tachycardia: An increase in heart rate is a common accompanying effect, mediated by the action of norepinephrine on beta-1 adrenergic receptors in the heart.[3][4]

-

Improved Venous Return: Heptaminol is known to enhance the flow of blood back to the heart by increasing the tone of venous walls.[2]

-

-

Metabolic Effects:

-

There is some indication that heptaminol can stimulate the metabolism of glucose and lipids, providing an additional energy boost.[2]

-

Quantitative Data Summary

The following table summarizes the available quantitative data from comparative pharmacological studies.

| Parameter | Heptaminol | Tyramine | Cocaine | Reserpine | Reference |

| Pressor Effect Potency (Cat) | 1 | 100 | - | - | [3] |

| Nictitating Membrane Contraction Potency (Cat) | 1 | 10 | - | - | [3] |

| Effect on Rat Heart Norepinephrine Content | 20-40% reduction | 50-60% reduction | - | Depletes norepinephrine | [3] |

| Cardiostimulant Action | Long-lasting | - | Abolishes heptaminol's effect | Absent in pretreated animals | [1] |

Experimental Protocols

The following section details the methodologies of key experiments that have been instrumental in elucidating the mechanism of action of heptaminol.

In Vivo Studies in Feline Models

-

Objective: To characterize the cardiovascular effects of heptaminol and compare its potency to other sympathomimetic agents.

-

Methodology:

-

Cats were anesthetized for the duration of the experiment.

-

Heptaminol was administered intravenously in a dose-dependent manner.

-

Cardiovascular parameters, including blood pressure and heart rate, were continuously monitored.

-

Contractions of the nictitating membrane were also measured as an indicator of sympathetic nervous system activity.

-

To investigate the mechanism, some animals were pretreated with cocaine, which blocks the reuptake of norepinephrine, or reserpine, which depletes catecholamine stores.

-

The effects of heptaminol were then compared to those of tyramine, a known indirect sympathomimetic amine.

-

-

Key Findings: Heptaminol produced a long-lasting, dose-dependent increase in blood pressure and heart rate, along with contraction of the nictitating membrane.[3] These effects were significantly diminished by pretreatment with cocaine and were absent in animals pretreated with reserpine, supporting an indirect sympathomimetic mechanism of action.[1][3] Heptaminol was found to be less potent than tyramine in its pressor and nictitating membrane contracting effects.[3]

In Vitro Studies on Isolated Bovine Chromaffin Granules

-

Objective: To investigate the direct effects of heptaminol on catecholamine storage and release at a subcellular level.

-

Methodology:

-

Chromaffin granules were isolated from bovine adrenal medullae.

-

The spontaneous release of catecholamines from these isolated granules was measured in the presence and absence of heptaminol.

-

In separate experiments, the uptake of radiolabeled epinephrine (¹⁴C-epinephrine) into the granules was measured in the presence of varying concentrations of heptaminol.

-

The effects of heptaminol were compared to those of methamphetamine, another sympathomimetic amine.

-

-

Key Findings: High concentrations of heptaminol enhanced the spontaneous release of catecholamines from the granules.[3] In contrast, lower concentrations of heptaminol inhibited the uptake of ¹⁴C-epinephrine into the granules.[3] These results suggest that heptaminol directly interferes with the mechanisms of catecholamine storage and transport within nerve endings.

Visualizations

Signaling Pathway of this compound (Heptaminol)

Caption: Signaling pathway of this compound (Heptaminol).

Experimental Workflow for In Vivo Feline Studies

Caption: Experimental workflow for in vivo feline cardiovascular studies.

Conclusion

The available evidence strongly indicates that this compound (heptaminol) functions as an indirect-acting sympathomimetic agent. Its primary mechanism of action is the release of norepinephrine from sympathetic nerve endings, which in turn activates adrenergic receptors to produce its characteristic cardiovascular effects. This understanding is crucial for researchers and drug development professionals working with this compound or related aliphatic amines. Further research could focus on elucidating the specific molecular interactions with vesicular monoamine transporters and the plasma membrane norepinephrine transporter to provide a more detailed picture of its pharmacological profile.

References

- 1. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Heptaminol Hydrochloride? [synapse.patsnap.com]

- 3. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Heptaminol Hydrochloride used for? [synapse.patsnap.com]

- 5. Heptaminol | 372-66-7 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for (1-Methylhexyl)ammonium Sulfate in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulfate is an organic ammonium salt that possesses surfactant properties due to its amphipathic structure, which includes a hydrophilic ammonium sulfate head group and a hydrophobic 1-methylhexyl tail.[1] While not a conventional precipitant like pure ammonium sulfate, its unique characteristics suggest potential utility in protein crystallization, particularly for challenging proteins that may benefit from the presence of a mild detergent-like molecule. These application notes provide a theoretical framework and practical starting protocols for employing (1-Methylhexyl)ammonium sulfate as an additive or primary precipitant in protein crystallization experiments.

The dual nature of (1-Methylhexyl)ammonium sulfate may offer advantages in crystallization. The sulfate component can act as a traditional salting-out agent, promoting precipitation, while the alkyl chain can function as a surfactant. This surfactant property may help to stabilize proteins, prevent aggregation, and mediate crystal contacts, which is particularly beneficial for membrane proteins or proteins with hydrophobic patches.[2][3]

Data Presentation: Screening and Optimization Parameters

Effective protein crystallization requires screening a wide range of conditions. The following tables provide suggested starting concentrations and pH ranges for using (1-Methylhexyl)ammonium sulfate in initial crystallization screens. These values are extrapolated from typical conditions used for mild surfactants and ammonium sulfate precipitation.

Table 1: Initial Screening Conditions for (1-Methylhexyl)ammonium Sulfate as a Primary Precipitant

| Parameter | Range | Rationale |

| (1-Methylhexyl)ammonium sulfate Conc. | 0.2 M - 2.0 M | This range covers the typical concentrations where organic salts act as precipitants. |

| Buffer pH | 4.0 - 9.0 | The optimal pH is protein-dependent; a broad range should be screened initially. |

| Temperature | 4°C, 18°C, 22°C | Temperature affects protein solubility and crystal nucleation. |

| Protein Concentration | 2 - 20 mg/mL | Higher concentrations are generally better for crystallization, but should be optimized. |

Table 2: Initial Screening Conditions for (1-Methylhexyl)ammonium Sulfate as an Additive

| Parameter | Range | Rationale |

| Primary Precipitant (e.g., PEG, MPD) | Varies | Use established concentrations for the primary precipitant. |

| (1-Methylhexyl)ammonium sulfate Conc. | 0.5% - 5% (w/v) | In an additive role, lower concentrations are used to leverage its surfactant properties without causing precipitation. |

| Buffer pH | 4.0 - 9.0 | Screen a broad pH range to find optimal conditions for the protein and additive combination. |

| Temperature | 4°C, 18°C, 22°C | Consistent temperature control is crucial for reproducibility. |

| Protein Concentration | 2 - 20 mg/mL | The optimal protein concentration may change with the addition of a surfactant-like molecule. |

Experimental Protocols

The following protocols describe the use of (1-Methylhexyl)ammonium sulfate in a typical hanging drop vapor diffusion experiment. This method is widely used for screening crystallization conditions.[4][5]

Protocol 1: Hanging Drop Vapor Diffusion with (1-Methylhexyl)ammonium Sulfate as the Primary Precipitant

Materials:

-

Purified protein solution (2-20 mg/mL in a suitable buffer)

-

(1-Methylhexyl)ammonium sulfate stock solution (e.g., 3 M in deionized water)

-

Buffer stock solutions (e.g., 1 M Tris, 1 M HEPES, 1 M Citrate) across a range of pH values

-

24-well crystallization plates[4]

-

Siliconized glass cover slips[5]

-

Pipettes and tips

-

Microscope for observing crystals

Procedure:

-

Prepare the Reservoir Solution: In each well of the 24-well plate, prepare 500 µL of the screening solution. For example, to screen a range of (1-Methylhexyl)ammonium sulfate concentrations at a fixed pH, you might prepare wells with final concentrations of 0.2 M, 0.4 M, 0.6 M, up to 2.0 M in 0.1 M HEPES pH 7.5.

-

Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

-

Mix the Drop: To the protein drop, add 1 µL of the reservoir solution from the corresponding well. Avoid introducing bubbles. Some researchers prefer not to mix the drop, allowing for diffusion to occur naturally.[4]

-

Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with the grease on the rim of the well.

-

Incubate: Place the crystallization plate in a stable temperature environment (e.g., 18°C) and protect it from vibrations.

-

Observe: Regularly observe the drops under a microscope over a period of days to weeks, looking for the formation of precipitate, microcrystals, or single crystals.

Protocol 2: Using (1-Methylhexyl)ammonium Sulfate as an Additive

This protocol is similar to the one above, but (1-Methylhexyl)ammonium sulfate is added to a primary precipitant solution.

Procedure:

-

Prepare the Reservoir Solution: Prepare a 500 µL reservoir solution containing the primary precipitant (e.g., 20% PEG 3350, 0.1 M Tris pH 8.0). To this, add (1-Methylhexyl)ammonium sulfate to the desired final additive concentration (e.g., 1% w/v).

-

Prepare and Mix the Drop: Follow steps 2 and 3 from Protocol 1, using the reservoir solution containing the additive.

-

Seal and Incubate: Follow steps 4 and 5 from Protocol 1.

-

Observe: Monitor the drops for crystal formation. Compare the results to control experiments without the (1-Methylhexyl)ammonium sulfate additive to assess its effect on crystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protein crystallization experiment using the hanging drop vapor diffusion method.

Caption: Workflow for hanging drop protein crystallization.

Logical Relationship: Dual Role of (1-Methylhexyl)ammonium Sulfate

This diagram illustrates the hypothetical dual functionality of (1-Methylhexyl)ammonium sulfate in protein crystallization.

Caption: Dual role of (1-Methylhexyl)ammonium sulfate.

References

Application Notes and Protocols: (1-Methylhexyl)ammonium Sulphate as a Precipitating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an amphipathic molecule that combines the classic protein precipitation characteristics of the sulphate anion with the surfactant-like properties of the (1-Methylhexyl)ammonium cation. This unique structure suggests its potential as a specialized precipitating agent, particularly for proteins where enhanced hydrophobic interactions can facilitate selective separation. These application notes provide a theoretical framework and practical protocols for utilizing this compound in protein precipitation, drawing upon the well-established principles of ammonium sulphate "salting out" and considering the added dimension of its surfactant nature.

The "salting out" method is a widely used technique in protein purification.[1][2] It relies on the principle that high concentrations of salt ions compete for water molecules, reducing the amount of water available to hydrate the protein surface.[3][4] This leads to increased protein-protein hydrophobic interactions, causing aggregation and precipitation.[5][6] While standard ammonium sulphate is effective, the inclusion of a hydrophobic alkyl group in this compound may offer advantages in precipitating proteins with significant exposed hydrophobic regions.

Principle of Action

The precipitation mechanism of this compound is twofold:

-

Salting-Out Effect: Similar to ammonium sulphate, the high concentration of sulphate ions sequesters water molecules, leading to decreased protein solubility and precipitation.[6]

-

Hydrophobic Interaction: The (1-Methylhexyl)ammonium cation, with its nonpolar alkyl chain, can interact with hydrophobic patches on the surface of proteins. This interaction can lower the energy barrier for aggregation, potentially allowing for precipitation at lower salt concentrations compared to standard ammonium sulphate for certain proteins. This is conceptually similar to surfactant-aided precipitation, where surfactants can enhance protein recovery.[7][8][9]

This dual mechanism suggests that this compound could be particularly effective for:

-

Precipitating proteins that are difficult to salt-out with traditional ammonium sulphate.

-

Fractionating proteins based on their surface hydrophobicity.

-

Potentially improving the precipitation of membrane proteins or proteins with lipid modifications, when used in conjunction with other solubilizing agents.

Experimental Protocols

Due to the limited specific literature on this compound for protein precipitation, the following protocols are adapted from standard ammonium sulphate precipitation methods.[10][11] It is crucial to empirically determine the optimal concentration for each specific protein of interest.

Protocol 1: Fractional Precipitation of a Target Protein

This protocol aims to isolate a protein of interest by sequentially increasing the concentration of this compound.

Materials:

-

Protein solution (e.g., cell lysate, clarified culture supernatant)

-

This compound (solid)

-

Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Resuspension Buffer (appropriate for the next purification step)

-

Magnetic stirrer and stir bar

-

Refrigerated centrifuge and appropriate centrifuge tubes

-

Ice bath

Procedure:

-

Initial Clarification: Centrifuge the initial protein solution at high speed (e.g., 10,000 x g for 20-30 minutes at 4°C) to remove any cellular debris.

-

First Cut (Removal of Contaminants):

-

Place the clarified supernatant in a beaker on a magnetic stirrer in an ice bath.

-

Slowly add a predetermined amount of solid this compound to reach a lower percentage saturation (e.g., 20-30%). The exact amount will need to be determined empirically.

-

Allow the solution to stir gently for 30-60 minutes to ensure complete dissolution and equilibration.

-

Centrifuge the mixture at 10,000-15,000 x g for 20-30 minutes at 4°C.[11]

-

Carefully decant and save the supernatant, which contains the protein of interest. The pellet contains precipitated contaminating proteins.

-

-

Second Cut (Precipitation of Target Protein):

-

Transfer the supernatant from the previous step to a clean beaker on a magnetic stirrer in an ice bath.

-

Slowly add more solid this compound to reach a higher percentage saturation (e.g., 50-70%).

-

Allow the solution to stir gently for 30-60 minutes.

-

Centrifuge the mixture as before.

-

Discard the supernatant. The pellet now contains the precipitated protein of interest.

-

-

Resuspension and Desalting:

-

Resuspend the protein pellet in a minimal volume of the desired resuspension buffer.

-

Remove the excess this compound using dialysis or a desalting column.

-

Protocol 2: Bulk Precipitation for Protein Concentration

This protocol is designed to concentrate a dilute protein solution.

Materials:

-

As in Protocol 1.

Procedure:

-

Clarification: Clarify the dilute protein solution by centrifugation as described in Protocol 1.

-

Precipitation:

-

Place the clarified solution on a magnetic stirrer in an ice bath.

-

Slowly add solid this compound to a high percentage saturation (e.g., 80-90%) to precipitate the majority of the protein.

-

Stir gently for at least one hour.

-

Centrifuge at 10,000-15,000 x g for 30 minutes at 4°C.

-

Carefully discard the supernatant.

-

-

Resuspension:

-

Resuspend the pellet in a small volume of the appropriate buffer to achieve the desired final protein concentration.

-

Proceed with desalting if necessary for downstream applications.

-

Data Presentation

Since no specific quantitative data for this compound is available, the following tables are based on general principles of ammonium sulphate precipitation and should be used as a guideline for experimental design.

Table 1: General Guidelines for Fractional Precipitation Cuts

| Saturation Range | Typical Proteins Precipitated | Purpose |

| 0-30% | Very large or hydrophobic proteins, some nucleic acids | Removal of early-precipitating contaminants |

| 30-50% | Many enzymes and other globular proteins | Precipitation of the protein of interest (common range) |

| 50-80% | Smaller or more hydrophilic proteins | Precipitation of the protein of interest (alternative range) or removal of late-precipitating contaminants |

| >80% | Most remaining proteins | Bulk precipitation for concentration |

Table 2: Comparison of Precipitating Agents (Theoretical)

| Feature | Ammonium Sulphate | This compound |

| Primary Mechanism | Salting-out | Salting-out and Hydrophobic Interaction |

| Effective Concentration | Protein-dependent | Potentially lower for hydrophobic proteins (requires optimization) |

| Selectivity | Based on overall solubility | Potentially enhanced for proteins with exposed hydrophobic regions |

| Potential Issues | High salt concentrations may interfere with subsequent steps | Surfactant properties may affect some downstream assays; potential for foaming |

Visualizations

Caption: Fractional precipitation workflow.

References

- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]

- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 3. Untitled Document [ucl.ac.uk]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. youtube.com [youtube.com]

- 6. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surfactant-aided precipitation/on-pellet-digestion (SOD) procedure provides robust and rapid sample preparation for reproducible, accurate and sensitive LC/MS quantification of therapeutic protein in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Downstream protein separation by surfactant precipitation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. Protein Precipitation by Ammonium Sulfate Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]

Protocol for protein precipitation with (1-Methylhexyl)ammonium sulphate

Protocol for Protein Precipitation Using the Salting-Out Method

Application Notes: Protein Precipitation with Ammonium Sulfate

Ammonium sulfate is extensively used for the fractionation and purification of proteins due to its high solubility, stabilizing effect on most proteins, and low cost.[1][2][3] The technique, known as "salting out," is based on the principle that at high ionic strengths, the solubility of proteins decreases, leading to their precipitation.[4][5]

The underlying mechanism involves the competition for water molecules between the salt ions and the protein molecules.[5] As the concentration of ammonium sulfate increases, it sequesters water molecules, reducing the amount of water available to hydrate the protein. This enhances protein-protein hydrophobic interactions, leading to aggregation and precipitation.[4] Different proteins precipitate at distinct ammonium sulfate concentrations, allowing for their separation from a mixture.[3][6][7] This method is a valuable initial step in a purification workflow as it can concentrate the target protein and remove a significant portion of contaminants.[1][8]

Key factors influencing the precipitation of a specific protein include its molecular weight, the distribution of polar and hydrophobic residues, the pH of the solution, and the temperature. Generally, larger proteins and those with more hydrophobic patches will precipitate at lower ammonium sulfate concentrations.[6] The procedure is typically performed at low temperatures (0-4°C) to maintain protein stability.[5] Following precipitation, the salt must be removed from the protein sample, commonly through dialysis or gel filtration, to prevent interference with subsequent purification steps or assays.[6][7]

Data Presentation: Fractional Precipitation of a Hypothetical Protein Mixture

The following table illustrates a typical fractional precipitation experiment to separate a target protein from a crude lysate. The optimal saturation percentages for precipitating the protein of interest while leaving impurities in solution or precipitating them in a different fraction would be determined empirically.

| Ammonium Sulfate Saturation (%) | Precipitated Fraction (Pellet) | Supernatant | Rationale |

| 0-30% | Pellet 1: Contains highly insoluble proteins and some high molecular weight proteins. | Supernatant 1: Contains the majority of proteins, including the target protein. | Removal of easily precipitated contaminating proteins. |

| 30-50% | Pellet 2: Enriched with the target protein. | Supernatant 2: Contains more soluble proteins and remaining contaminants. | Selective precipitation of the protein of interest. |

| 50-80% | Pellet 3: Contains highly soluble proteins. | Supernatant 3: Contains very soluble proteins and small molecules. | Further fractionation of remaining proteins. |

Experimental Protocols: Fractional Protein Precipitation with Ammonium Sulfate

This protocol describes a method for separating proteins from a solution using a stepwise increase in ammonium sulfate concentration.

Materials:

-

Crude protein extract (e.g., cell lysate)

-

Solid, analytical-grade ammonium sulfate

-

Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

-

Resolubilization Buffer (a buffer suitable for the next purification step, e.g., PBS)

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Refrigerated centrifuge and appropriate centrifuge tubes

-

Dialysis tubing and clips (or other desalting apparatus)

Procedure:

-

Initial Sample Preparation:

-

Clarify the crude protein extract by centrifugation at approximately 10,000 x g for 20-30 minutes at 4°C to remove cell debris.

-

Transfer the clear supernatant to a clean beaker and place it in an ice bath on a magnetic stirrer. Begin gentle stirring.

-

Measure the initial volume of the supernatant.

-

-

First Precipitation Cut (e.g., 0-30% Saturation):

-

Slowly add the calculated amount of solid ammonium sulfate to reach the first desired saturation level (e.g., 30%). Add the salt in small portions to avoid high local concentrations which can cause unwanted protein co-precipitation.[6] Ensure each portion dissolves before adding the next.

-

Once all the ammonium sulfate is dissolved, continue stirring gently on ice for at least 30-60 minutes to allow for equilibration and complete precipitation.

-

Transfer the solution to centrifuge tubes and centrifuge at 10,000-20,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins.[8][9]

-

Carefully decant the supernatant into a clean beaker and save it for the next step. The pellet contains proteins that are insoluble at this salt concentration.

-

-

Second Precipitation Cut (e.g., 30-50% Saturation):

-

Place the collected supernatant from the previous step back on the magnetic stirrer in the ice bath.

-

Measure the new volume of the supernatant.

-

Calculate the amount of solid ammonium sulfate needed to increase the saturation from the previous level (30%) to the next desired level (e.g., 50%).

-

Slowly add the calculated ammonium sulfate with gentle stirring as described in step 2.

-

Allow the precipitation to occur by stirring for 30-60 minutes on ice.

-

Centrifuge the solution as in step 2 to collect the precipitated protein.

-

Carefully decant and save the supernatant for further fractionation if desired. The pellet from this step should be enriched in the target protein.

-

-

Resolubilization of the Protein Pellet:

-

Dissolve the protein pellet from the desired fraction in a minimal volume of the appropriate Resolubilization Buffer. Gentle pipetting or vortexing may be required to fully resuspend the pellet.[10]

-

-

Removal of Ammonium Sulfate (Desalting):

Mandatory Visualization

Caption: Workflow for fractional protein precipitation using ammonium sulfate.

References

- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Protein Precipitation by Ammonium Sulfate Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]

- 4. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammonium sulfate fractionation [agbooth.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Applications of (1-Methylhexyl)ammonium Sulphate in Biochemical Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that possesses surfactant properties due to its amphipathic structure, which includes a hydrophobic 1-methylhexyl alkyl chain and a hydrophilic ammonium sulphate headgroup.[1] While not as extensively documented in biochemical literature as more common surfactants like Sodium Dodecyl Sulphate (SDS) or Triton X-100, its structure suggests potential utility in a variety of biochemical assays where membrane disruption, protein solubilization, or control of hydrophobic interactions is required.

This document provides an overview of the potential applications of this compound in biochemical research, along with a generalized protocol for its use in cell lysis for protein extraction. The information presented is based on the known properties of alkyl ammonium surfactants and serves as a guide for researchers interested in exploring the utility of this compound in their work.

Physicochemical Properties and Biochemical Action

The primary mode of action for this compound in a biological context is the disruption of cellular membranes and the solubilization of hydrophobic molecules.[1] The lipophilic alkyl tail can insert into the lipid bilayer of cell membranes, leading to membrane destabilization and eventual lysis. This property is foundational to its potential use in protocols requiring the release of intracellular contents. Furthermore, its surfactant nature allows it to coat the hydrophobic regions of proteins, which can aid in their solubilization, particularly for membrane-bound proteins, and potentially in preventing non-specific aggregation.

Table 1: Summary of Key Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₇H₁₉NO₄S | [2] |

| CAS Number | 3595-14-0 | [3] |

| Primary Function | Surfactant, Detergent | [1] |

| Mechanism of Action | Disruption of lipid bilayers, Solubilization of hydrophobic molecules | [1] |

| Potential Applications | Cell lysis, Protein solubilization (especially membrane proteins), Reagent in protein purification | [1] |

Potential Applications in Biochemical Assays

Based on its surfactant properties, this compound could be a valuable tool in several types of biochemical assays:

-

Cell Lysis for Protein and Nucleic Acid Extraction: Its ability to disrupt cell membranes makes it a candidate for inclusion in lysis buffers to release cytoplasmic and organellar contents for downstream analysis, such as western blotting, enzyme activity assays, or nucleic acid purification.

-

Solubilization of Membrane Proteins: Integral and peripheral membrane proteins are notoriously difficult to extract and purify in their native conformation. Novel surfactants are often screened for their ability to gently solubilize these proteins from the lipid bilayer without causing denaturation. This compound could be explored for this purpose.

-

Protein Purification and Crystallization: Detergents are often used in the purification of hydrophobic proteins to maintain their solubility. They are also critical components in the crystallization of membrane proteins, where they form a "belt" around the hydrophobic transmembrane domains, allowing the formation of an ordered crystal lattice.

-